![molecular formula C25H18F3N5O3 B2620218 2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1189431-57-9](/img/structure/B2620218.png)
2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C25H18F3N5O3 and its molecular weight is 493.446. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
The compound’s DNA intercalation activities make it a promising candidate for cancer treatment. Researchers have designed, synthesized, and evaluated 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives against cancer cell lines such as HepG2, HCT-116, and MCF-7 . Among these, compound 12d stands out as the most potent derivative, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT-116), and 17.12 μM (MCF-7). Although its activity is approximately one-third that of doxorubicin, it serves as a valuable template for future optimization and design of more potent anticancer analogs.
DNA Binding Affinity
Compound 12d also exhibits strong DNA-binding affinity, intercalating DNA with an IC50 value of 35.33 μM, comparable to doxorubicin (31.27 μM). Other derivatives, such as 12a and 10c , also display good DNA-binding affinities . Understanding these interactions can guide further drug development.
Triazolopyridine Derivatives
The compound’s structure contains a triazolopyridine moiety. A facile one-pot synthesis method allows access to substituted [1,2,4]triazolo[4,3-a]pyridines from readily available starting materials, providing synthetically and biologically important derivatives . These compounds may find applications beyond anticancer research.
Targeting c-Met Kinase
In another study, [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed, including those bearing 4-oxo-pyridazinone moieties. These compounds were evaluated for their IC50 values against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . Investigating their potential as kinase inhibitors could lead to novel therapeutic strategies.
Atom-Economic Synthesis
The one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and substituted aromatic aldehydes provides an atom-economic and functional group-tolerant route. This practical method facilitates access to diverse derivatives for further exploration .
properties
IUPAC Name |
2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N5O3/c1-15-8-2-7-13-20(15)36-23-22-31-32(24(35)33(22)19-12-6-5-11-18(19)30-23)14-21(34)29-17-10-4-3-9-16(17)25(26,27)28/h2-13H,14H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUAWIWDEZNQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
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